molecular formula C25H40O4 B1626914 Methyl 7a,12a-dihydroxy-5b-chol-3-enoate CAS No. 77731-11-4

Methyl 7a,12a-dihydroxy-5b-chol-3-enoate

Cat. No.: B1626914
CAS No.: 77731-11-4
M. Wt: 404.6 g/mol
InChI Key: UYNYCDBHORSDKX-KGFCUSQPSA-N
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Description

Methyl 7a,12a-dihydroxy-5b-chol-3-enoate is a complex organic compound with the molecular formula C25H40O4 It is characterized by the presence of multiple hydroxyl groups and a cholestane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7a,12a-dihydroxy-5b-chol-3-enoate typically involves multi-step organic reactions. One common method includes the esterification of 7a,12a-dihydroxy-5b-chol-3-enoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products. The use of advanced purification techniques such as chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7a,12a-dihydroxy-5b-chol-3-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydroxyl groups with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Methyl 7a,12a-dihydroxy-5b-chol-3-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7a,12a-dihydroxy-5b-chol-3-enoate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7a,12a-dihydroxy-5b-chol-3-enoic acid
  • Methyl 7a,12a-dihydroxy-5b-chol-3-enoate derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a cholestane backbone. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5,7,15-21,23,26-27H,6,8-14H2,1-4H3/t15-,16+,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNYCDBHORSDKX-KGFCUSQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC=C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC=C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561088
Record name methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77731-11-4
Record name Methyl (5β,7α,12α)-7,12-dihydroxychol-3-en-24-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77731-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7a,12a-dihydroxy-5b-chol-3-enoate
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